Cas no 133179-57-4 (1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-)

1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- structure
133179-57-4 structure
Product Name:1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
Numero CAS:133179-57-4
MF:C9H17N4O13P3
MW:482.171564817429
CID:153687
PubChem ID:164339
Update Time:2025-04-19

1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
    • 1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]ox...
    • 1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pento
    • 5-amino-1-(2'-deoxy-beta-ribofuranosyl)imidazole-4-carboxamide-5'-triphosphate
    • 1H-Imidazole-4-carboxamide, 5-amino-1-(2-deoxy-5-O-(hydroxy((hydroxy(phasphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-
    • 5-amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-erythro-pentofuranosyl]-1H-imidazole-4-carboxamide
    • dZTP
    • DTXSID40927989
    • 133179-57-4
    • 5-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
    • [[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • Inchi: 1S/C9H17N4O13P3/c10-8-7(9(11)15)12-3-13(8)6-1-4(14)5(24-6)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h3-6,14H,1-2,10H2,(H2,11,15)(H,19,20)(H,21,22)(H2,16,17,18)/t4-,5+,6+/m0/s1
    • Chiave InChI: ZSWKTONLZMNFPT-KVQBGUIXSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C=NC(C(N)=O)=C2N)O1)O

Proprietà calcolate

  • Massa esatta: 482.00061
  • Massa monoisotopica: 482
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 9
  • Complessità: 762
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -5
  • Superficie polare topologica: 276Ų

Proprietà sperimentali

  • Densità: 2.5
  • Punto di ebollizione: 951°Cat760mmHg
  • Punto di infiammabilità: 528.9°C
  • Indice di rifrazione: 1.818
  • PSA: 276.21
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.